3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one
Description
3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one is a ketone derivative featuring a 4-bromophenyl group at the 3-position and a 4-methylpiperazine moiety at the 1-position of the propan-1-one backbone. For instance, compounds like 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one () and 1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one () highlight the prevalence of bromophenyl and heterocyclic amine substituents in medicinal and materials chemistry. These moieties influence electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCRFSSNIPMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199666 | |
| Record name | 3-(4-Bromophenyl)-1-(4-methyl-1-piperazinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007210-99-2 | |
| Record name | 3-(4-Bromophenyl)-1-(4-methyl-1-piperazinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007210-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1-(4-methyl-1-piperazinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine as the primary starting materials.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpiperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with propanoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-2-one or corresponding carboxylic acids.
Reduction: Formation of 3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential pharmacological properties, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the piperazine moiety are key functional groups that enable binding to receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amine Group
The 4-methylpiperazine group distinguishes the target compound from analogs with other nitrogen-containing heterocycles:
- Pyrrolidine analog: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one () replaces the six-membered piperazine ring with a five-membered pyrrolidine.
- Phenyl analog : 3-(4-Bromophenyl)-1-phenylpropan-1-one () lacks a heterocyclic amine, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound .
Table 1: Key Differences in Amine Substituents
| Compound Name | Amine Group | Molecular Weight | Key Properties |
|---|---|---|---|
| Target compound | 4-Methylpiperazine | ~325.2 (calc.) | High polarity, basicity |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | Pyrrolidine | ~296.2 (calc.) | Moderate polarity, compact structure |
| 1-Phenyl-3-(4-bromophenyl)propan-1-one | Phenyl | ~289.1 (calc.) | Hydrophobic, low basicity |
Aryl Substituent Modifications
Variations in the aryl group (e.g., halogenation, methylation) impact electronic and steric profiles:
- 4-Bromophenyl vs. 4-Chlorophenyl : ME-3 () features a 4-chlorophenyl group, which has a smaller atomic radius and lower electronegativity than bromine. This may reduce steric hindrance and alter π-π stacking interactions in crystal structures .
Table 2: Aryl Substituent Effects
Physicochemical and Spectroscopic Properties
- TLC Mobility : Analogs with hydrazinyloxy side chains (e.g., ME-1 to ME-4 in ) exhibit Rf values between 0.38–0.45, suggesting moderate polarity. The target compound’s 4-methylpiperazine group may lower Rf due to increased hydrogen-bonding capacity .
- NMR Signatures : In ME-1 (), δ 1.32 ppm corresponds to methylene protons in pyrazoline, while δ 3.69 ppm reflects pyrazole ring protons. The target compound’s 4-methylpiperazine would likely show distinct δ 2.5–3.5 ppm signals for N-methyl and piperazine protons .
Biological Activity
3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl group and a methylpiperazine moiety linked through a propanone structure. The presence of the bromine atom enhances its reactivity and influences its biological interactions.
Structural Formula
- IUPAC Name: this compound
- Molecular Formula: CHBrNO
- Molecular Weight: 312.21 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly receptors and enzymes. The bromophenyl group is known to facilitate binding to specific protein sites, potentially acting as an agonist or antagonist depending on the target.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity and Hemolytic Activity: In vitro studies have assessed the cytotoxic effects of this compound. Results indicated low hemolytic activity, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds such as:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one | Chlorine instead of Bromine | Similar but less reactive |
| 3-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one | Fluorine instead of Bromine | Reduced binding affinity |
| 3-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)propan-1-one | Methyl instead of Bromine | Less potent antimicrobial activity |
The presence of bromine in the structure contributes to increased reactivity and potential selectivity for certain biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy: A study highlighted that derivatives of this compound showed enhanced antimicrobial properties when combined with conventional antibiotics, indicating a synergistic effect that could lower the effective dosage needed for treatment .
- Neuroprotective Effects: Research into neurodegenerative conditions has suggested that compounds similar to this may modulate inflammatory pathways in the brain, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
